Cas no 1423120-66-4 (6-Chloroindole-5-carbonitrile)

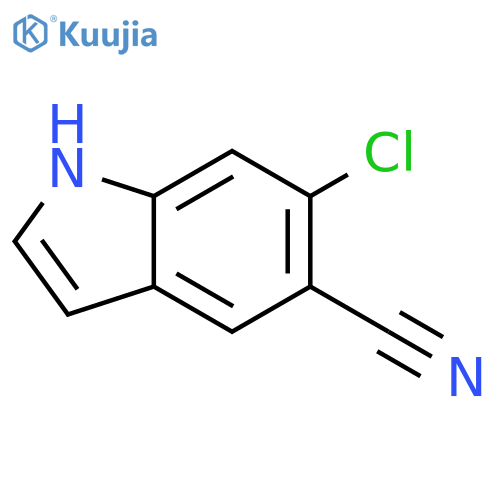

6-Chloroindole-5-carbonitrile structure

商品名:6-Chloroindole-5-carbonitrile

CAS番号:1423120-66-4

MF:C9H5ClN2

メガワット:176.602400541306

MDL:MFCD23706334

CID:1057483

6-Chloroindole-5-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 6-Chloroindole-5-carbonitrile

- 6-Chloro-1H-indole-5-carbonitrile

- 1H-Indole-2,3-dicarboxylic acid,6-chloro-,2-ethyl ester

- 6-chloro-1H-indole-2,3-dicarboxylic acid 2-ethyl ester

- MRYYCCSCMQNXIG-UHFFFAOYSA-N

- 6445AJ

- FCH2331182

- SY024602

-

- MDL: MFCD23706334

- インチ: 1S/C9H5ClN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-4,12H

- InChIKey: MRYYCCSCMQNXIG-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C#N)C([H])=C2C([H])=C([H])N([H])C2=C1[H]

計算された属性

- せいみつぶんしりょう: 176.01400

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 220

- トポロジー分子極性表面積: 39.6

じっけんとくせい

- PSA: 39.58000

- LogP: 2.69298

6-Chloroindole-5-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM235746-1g |

6-chloro-1H-indole-5-carbonitrile |

1423120-66-4 | 95% | 1g |

$888 | 2021-08-04 | |

| eNovation Chemicals LLC | Y1043248-1g |

6-Chloroindole-5-carbonitrile |

1423120-66-4 | 97% | 1g |

$510 | 2024-06-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853005-1g |

6-Chloroindole-5-carbonitrile |

1423120-66-4 | ≥97% | 1g |

3,425.40 | 2021-05-17 | |

| eNovation Chemicals LLC | Y1299279-5G |

6-chloro-1H-indole-5-carbonitrile |

1423120-66-4 | 97% | 5g |

$2255 | 2024-07-21 | |

| A2B Chem LLC | AB45409-100mg |

6-Chloro-1h-indole-5-carbonitrile |

1423120-66-4 | 95% | 100mg |

$130.00 | 2024-04-20 | |

| Aaron | AR00351P-100mg |

6-Chloroindole-5-carbonitrile |

1423120-66-4 | 97% | 100mg |

$126.00 | 2025-01-21 | |

| Aaron | AR00351P-250mg |

6-Chloroindole-5-carbonitrile |

1423120-66-4 | 97% | 250mg |

$214.00 | 2025-01-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH340-1g |

6-chloro-1H-indole-5-carbonitrile |

1423120-66-4 | 97% | 1g |

¥3231.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH340-100mg |

6-chloro-1H-indole-5-carbonitrile |

1423120-66-4 | 97% | 100mg |

¥778.0 | 2024-04-24 | |

| A2B Chem LLC | AB45409-250mg |

6-Chloro-1h-indole-5-carbonitrile |

1423120-66-4 | 95% | 250mg |

$216.00 | 2024-04-20 |

6-Chloroindole-5-carbonitrile 関連文献

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

1423120-66-4 (6-Chloroindole-5-carbonitrile) 関連製品

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1423120-66-4)6-Chloroindole-5-carbonitrile

清らかである:99%/99%

はかる:250mg/1g

価格 ($):152.0/409.0

atkchemica

(CAS:1423120-66-4)6-Chloroindole-5-carbonitrile

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ